molecular formula C21H21N3OS3 B11482053 2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-1-(10H-phenothiazin-10-yl)ethanone

2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11482053
M. Wt: 427.6 g/mol
InChI Key: NTRVIXWKYNPQMK-UHFFFAOYSA-N
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Description

2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines an imidazole ring, a phenothiazine moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the methylsulfanyl group. The phenothiazine moiety is then attached through a series of coupling reactions. The final step involves the formation of the ethanone linkage, which connects the imidazole and phenothiazine units.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions on the phenothiazine moiety can introduce various functional groups.

Scientific Research Applications

2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, while the phenothiazine moiety can intercalate with DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
  • **2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE lies in its combination of an imidazole ring, a phenothiazine moiety, and a sulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N3OS3

Molecular Weight

427.6 g/mol

IUPAC Name

2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C21H21N3OS3/c1-14-15(11-12-26-2)23-21(22-14)27-13-20(25)24-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)24/h3-10H,11-13H2,1-2H3,(H,22,23)

InChI Key

NTRVIXWKYNPQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CCSC

Origin of Product

United States

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